molecular formula C11H11N3O3 B2371420 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2126161-58-6

7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2371420
CAS No.: 2126161-58-6
M. Wt: 233.227
InChI Key: PZDPMNBYXRZDMW-UHFFFAOYSA-N
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Description

“7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a compound that has been used in the synthesis of novel heterocyclic systems . It has been used as a starting material in the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate .


Synthesis Analysis

The synthesis of this compound involves reacting 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization by the action of MeONa . Alkaline hydrolysis of the resulting ester leads to the formation of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid in high yield .


Chemical Reactions Analysis

One notable chemical reaction involving this compound is its iodination in the CH2Cl2–H2O system in the presence of NaHCO3, which leads to 4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene salt .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is utilized in the synthesis of new heterocyclic systems. For example, Muzychka et al. (2019) developed a method for synthesizing methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate, which involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester followed by the elimination of hydrogen iodide. This process is significant for creating new tricyclic systems based on pyrrolo[2,3-d]pyrimidine (Muzychka, Yaremchuk, Verves, & Smolii, 2019).

Antiviral Activity The compound is also a precursor in the synthesis of antiviral agents. Legraverend et al. (1985) described the conversion of 5-Allyl-2-amino-4,6-dihydroxypyrimidine to yield pyrimidine intermediates leading to carbocyclic analogues of 7-deazaguanosine. These compounds exhibited selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Chemical Modifications and Antiviral Profiling Further modifications of this compound and its analogues can result in significant antiviral properties. For example, Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides showing in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy, Smoleń, Tloušt’ová, Pohl, Oždian, Hejtmánková, Líšková, Gurská, Džubák, Hajdůch, & Hocek, 2017).

Synthesis of Functionalized Compounds The synthesis of functionalized pyrrolo[2,3-d]pyrimidines is another application. Marcotte, Rombouts, and Lubell (2003) synthesized benzyl esters of pyrrolo[3,2-d]pyrimidines by converting 4-oxoproline into different ureas, which were then converted into respective pyrrolo[3,2-d]pyrimidines, highlighting the diversity in synthesizing these compounds (Marcotte, Rombouts, & Lubell, 2003).

Future Directions

The search for methods of synthesis of new compounds of the triazaacenaphthylene class, which includes “7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid”, is an urgent task . The synthesis of new heterocyclic systems is a promising strategy in the search for biologically active compounds .

Properties

IUPAC Name

4-methoxy-7-prop-2-enylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-3-4-14-8(11(15)16)5-7-9(14)12-6-13-10(7)17-2/h3,5-6H,1,4H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPMNBYXRZDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(N2CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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